5-Chloro-7-methylisatin chemical properties and structure
5-Chloro-7-methylisatin chemical properties and structure
An In-Depth Technical Guide to 5-Chloro-7-methylisatin: Structure, Properties, and Synthetic Utility
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry.[1][2] First identified in the 19th century as an oxidation product of indigo, the isatin core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.[2][3] Its unique chemical architecture, featuring a fused aromatic and five-membered lactam ring with two reactive carbonyl groups, allows for extensive and versatile chemical modifications.[3][4] This versatility has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[3][5][6]
This guide focuses on a specific, synthetically valuable derivative: 5-Chloro-7-methylisatin . This compound serves as a crucial building block, offering a platform for introducing chloro and methyl moieties into more complex molecules.[7] Its strategic substitution pattern influences its electronic properties and reactivity, making it a compound of significant interest for researchers, scientists, and drug development professionals seeking to create novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
5-Chloro-7-methylisatin is an orange to brown crystalline powder.[7][8] The core structure consists of an indole ring system, with a chlorine atom substituted at the 5-position and a methyl group at the 7-position of the benzene ring.[7]
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SMILES: CC1=C2NC(=O)C(=O)C2=CC(Cl)=C1[8]
The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring modulates the reactivity of the isatin core, particularly for electrophilic substitution reactions.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of 5-Chloro-7-methylisatin.
| Property | Value | Reference(s) |
| Molecular Weight | 195.60 g/mol | [9][10] |
| Appearance | Orange to red to brown powder/solid | [7][8][11] |
| Melting Point | 283°C (decomposes) | [12][13][14] |
| Solubility | Sparingly soluble in water | [7][11] |
| Density | ~1.44 - 1.49 g/cm³ (Predicted) | [13][14] |
| pKa | 8.67 ± 0.20 (Predicted) | [14] |
Spectroscopic Characterization
Structural elucidation is critical for confirming the identity and purity of synthetic intermediates. While primary experimental spectra for 5-Chloro-7-methylisatin are not universally published, the following data are predicted based on its structure and known values for analogous isatin derivatives.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton around 11.0 ppm. The two aromatic protons on the benzene ring would appear as distinct signals in the downfield region (7.0-7.8 ppm), likely as doublets or singlets depending on coupling. The methyl group protons would produce a sharp singlet further upfield, typically around 2.3-2.5 ppm.
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¹³C NMR (Carbon NMR): The spectrum would be characterized by two downfield signals for the C2 (amide) and C3 (ketone) carbonyl carbons, expected between 158 and 185 ppm. The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon would appear as a distinct upfield signal around 18 ppm.[15]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| ~3200 | N-H Stretch | A medium, potentially broad peak characteristic of the amide N-H bond.[15] |
| ~3100-3000 | Aromatic C-H Stretch | Medium intensity peaks for the sp² C-H bonds on the benzene ring.[15] |
| ~2950-2850 | Aliphatic C-H Stretch | A medium intensity peak corresponding to the C-H bonds of the methyl group.[15] |
| ~1745 | C=O Stretch (Ketone, C-3) | A strong, sharp absorption band for the C3 ketone.[16] |
| ~1725 | C=O Stretch (Amide, C-2) | A second strong, sharp absorption band for the C2 amide carbonyl.[15] |
Mass Spectrometry (MS)
In a mass spectrum, 5-Chloro-7-methylisatin would exhibit a characteristic molecular ion peak (M⁺) at m/z 195, corresponding to the nominal mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a prominent M+2 peak at m/z 197 would also be observed, with an intensity of about one-third of the molecular ion peak.
Synthesis and Experimental Protocols
5-Chloro-7-methylisatin can be synthesized through various methods. A common and effective approach involves the cyclization of an appropriate precursor followed by chlorination. The following protocol describes a regioselective synthesis that yields the desired product with high purity.[10]
Protocol: Regioselective Synthesis of 5-Chloro-7-methylisatin
This two-stage process involves the formation of 7-methylisatin followed by regioselective chlorination.
Stage 1: Synthesis of 7-Methylisatin Precursor
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and heating mantle, take 39.2 g (0.4 mole) of concentrated sulfuric acid. Heat the acid to 50-60°C.
-
Precursor Addition: Dissolve 17.8 g (0.1 mole) of 2-(hydroxyimino)-N-(o-tolyl)acetamide in 20 ml of hot acetic acid.
-
Cyclization: Slowly add the dissolved precursor solution to the heated sulfuric acid over a period of 20-30 minutes. This acid-catalyzed cyclization is an exothermic reaction; careful addition is crucial to control the temperature.
-
Cooling: After the addition is complete, cool the reaction mass to room temperature.
Stage 2: Chlorination
-
Gas Purging: Purge the reaction mass with sulfur dioxide (0.03 mole). Sulfur dioxide acts as a catalyst or mediator in the subsequent chlorination step.
-
Chlorine Addition: Add chlorine gas (0.15 mole) to the reaction mixture.
-
Heating and Cooking: Heat the mixture to 60-65°C and maintain this temperature for 2 hours to ensure the completion of the chlorination reaction.[10] This step is regioselective, favoring chlorination at the 5-position due to the directing effects of the existing substituents.
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Work-up: Quench the reaction by carefully pouring the mass into ice-cold water. The product will precipitate out of the aqueous solution.
-
Isolation: Filter the precipitated solid, wash it with water to remove any remaining acid, and dry it thoroughly. This process typically yields around 15 g (77% yield) of 5-chloro-7-methylindoline-2,3-dione.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Chloro-7-methylisatin.
Reactivity and Derivatization Potential
The isatin scaffold is highly reactive, providing multiple sites for chemical modification, which is a key reason for its utility in drug discovery.
-
N-Substitution: The nitrogen atom (N-1) is a nucleophile and can be readily alkylated or acylated to introduce a wide variety of functional groups.[4] This site is often modified to improve properties like solubility or to interact with specific biological targets.
-
C-3 Carbonyl Reactivity: The ketone at the C-3 position is the most reactive electrophilic site. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. It is also a key site for aldol-type reactions and the generation of spirocyclic compounds, which are of great interest in medicinal chemistry.[4][17]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the existing chloro and methyl groups will direct incoming electrophiles to the remaining open position (C-4 or C-6), and the overall reactivity is influenced by their combined electronic effects.
Potential Derivatization Pathways
Caption: Key reaction pathways for derivatizing 5-Chloro-7-methylisatin.
Applications in Research and Drug Development
5-Chloro-7-methylisatin is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] The broader class of isatin derivatives has been extensively studied for a wide range of biological activities.
-
Anticancer Agents: Many isatin derivatives have shown potent anticancer activity. They can act as inhibitors of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and other kinases.[16][18] The substitution pattern on the aromatic ring is crucial for this activity, with halogenated derivatives often showing enhanced potency.[6]
-
Antimicrobial and Antiviral Activity: The isatin scaffold is present in compounds with significant antibacterial, antifungal, and antiviral properties.[5][19] For example, the antiviral drug methisazone is an isatin derivative.[5]
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Central Nervous System (CNS) Activity: Isatin itself is an endogenous compound in humans and exhibits a range of CNS effects, including anticonvulsant and anxiogenic activities.[5][19] This has spurred the development of isatin-based compounds for neurological disorders.
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Enzyme Inhibition: Isatin derivatives are known inhibitors of various enzymes. A notable example is their activity as monoamine oxidase (MAO) inhibitors, which is relevant for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] Structure-activity relationship (SAR) studies have shown that substitution at the C-5 position of the isatin ring is often favorable for MAO inhibitory potential.[4]
The value of 5-Chloro-7-methylisatin lies in its ability to serve as a starting point for generating novel molecules within these therapeutic areas, where the specific combination of chloro and methyl groups can be leveraged to fine-tune biological activity, selectivity, and pharmacokinetic properties.
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